3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid
CAS No.: 17514-61-3
Cat. No.: VC21324521
Molecular Formula: C10H7NO4S
Molecular Weight: 237.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17514-61-3 |
|---|---|
| Molecular Formula | C10H7NO4S |
| Molecular Weight | 237.23 g/mol |
| IUPAC Name | 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H7NO4S/c1-5-7-4-6(11(14)15)2-3-8(7)16-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | MPHOQACYYKZYIG-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Physical Properties
3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid is precisely identified by its unique CAS number 17514-61-3. It belongs to the benzothiophene family of compounds, which are characterized by a benzene ring fused with a thiophene ring. The compound has a molecular formula of C10H7NO4S and a molecular weight of 237.23 g/mol. Its IUPAC name is 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid, which systematically describes its chemical structure and substitution pattern.
The compound's structural identity can be further represented through various chemical identifiers, as summarized in Table 1 below:
Table 1: Chemical Identifiers of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid
| Parameter | Value |
|---|---|
| CAS Number | 17514-61-3 |
| Molecular Formula | C10H7NO4S |
| Molecular Weight | 237.23 g/mol |
| IUPAC Name | 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H7NO4S/c1-5-7-4-6(11(14)15)2-3-8(7)16-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
| Standard InChIKey | MPHOQACYYKZYIG-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C=C(C=C2)N+[O-])C(=O)O |
| PubChem Compound ID | 268634 |
Structural Characteristics
The molecular architecture of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid features a heterocyclic system composed of fused benzene and thiophene rings. This benzothiophene scaffold serves as the foundation for the compound's chemical behavior and biological interactions. The compound contains three key functional groups that define its properties:
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A methyl group (-CH3) at position 3 of the benzothiophene ring, which contributes electron density through inductive effects.
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A nitro group (-NO2) at position 5, which acts as a strong electron-withdrawing group and significantly influences the compound's electronic distribution.
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A carboxylic acid group (-COOH) at position 2, which provides acidic character and potential for hydrogen bonding interactions.
The presence of these functional groups creates a unique electronic environment within the molecule. The electron-withdrawing nitro group likely increases the acidity of the carboxylic acid moiety compared to similar compounds without this substituent. This structural arrangement also influences the compound's potential interactions with biological targets, as the carboxylic acid group can serve as both a hydrogen bond donor and acceptor.
Structurally related compounds include 3-Methylbenzo[b]thiophene-2-carboxylic acid (CAS: 3133-78-6), which lacks the nitro group , and 5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid, which contains a bromo substituent instead of the nitro group at position 5 . These structural analogs may exhibit different physicochemical properties and biological activities, highlighting the importance of specific substitution patterns in determining a compound's behavior.
Physicochemical Properties
The physicochemical properties of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid are fundamentally influenced by its functional groups and their electronic interactions within the molecular framework. Although comprehensive experimental data for this specific compound is limited in the available literature, several properties can be inferred from its structure and from studies on related compounds.
The carboxylic acid group at position 2 confers acidic properties to the molecule. This functional group can undergo ionization in appropriate pH environments, forming the corresponding carboxylate anion. The acid-base behavior of this group is likely influenced by the electron-withdrawing nitro substituent at position 5, which can increase the acidity of the carboxylic acid through electronic effects. This interaction may result in a lower pKa value compared to benzothiophene-2-carboxylic acids lacking the nitro group .
Research on related carboxylic acids has established correlations between C=O stretching vibrational frequencies and pKa values. Such spectroscopic features could potentially be used to characterize the acidity of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid. Infrared spectroscopy would typically show characteristic absorption bands for the carboxylic acid C=O stretch, potentially in the range of 1700-1730 cm-1 based on similar structures .
The solubility profile of this compound is expected to be complex, with limited water solubility in its protonated form but potentially enhanced solubility at higher pH values where the carboxylate form predominates. In organic solvents, the solubility would vary depending on the polarity of the solvent, with better solubility likely in moderately polar solvents such as ethanol, acetone, or dimethylsulfoxide.
Research Findings and Studies
While comprehensive research specifically on 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid appears limited in the available literature, studies on structurally related benzothiophene derivatives provide valuable context for understanding its potential properties and applications.
Investigations into benzothiophene compounds have employed various experimental approaches to characterize their biological activities and mechanisms of action. These studies have utilized both in vitro and in vivo methodologies to assess therapeutic potential across different disease models.
For antimicrobial evaluations, researchers have employed techniques such as the cup plate method with Hi-media agar medium to study the antibacterial activity of benzothiophene derivatives against Gram-positive and Gram-negative bacteria . Such methodologies could be applied to assess the antimicrobial potential of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid, particularly given that the nitro group may enhance antimicrobial properties.
In the context of anti-inflammatory research, studies have focused on inhibition of key inflammatory mediators. Some benzothiophene derivatives, particularly those containing semicarbazide moieties, have demonstrated significant anti-inflammatory and anti-nociceptive properties through concurrent inhibition of 5-LOX/COX pathways . These findings suggest potential mechanisms through which 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid might exert anti-inflammatory effects.
The anticancer potential of benzothiophene compounds has been investigated through various assays to assess effects on cell proliferation, cytotoxicity, and specific cancer-related molecular targets. For instance, derivatives of benzothiophene carboxylic acid have been evaluated for cytotoxicity against different cell lines, providing insights into their selectivity and potency .
The thiophene moiety itself is found in several FDA-approved drugs, including raloxifene, sertaconazole, zileuton, and benocyclidine, highlighting the pharmaceutical relevance of this heterocyclic system . This precedent of successful drug development based on related structures underscores the potential of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid as a lead compound for therapeutic applications.
Structure-activity relationship (SAR) studies on benzothiophene derivatives have revealed the importance of specific substitution patterns for optimal biological activity. These findings suggest that the unique combination of the methyl, nitro, and carboxylic acid groups in 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid may confer distinct biological properties that warrant further investigation.
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